molecular formula C7H5F2NO B2670484 1-(2,5-Difluoropyridin-4-yl)ethanone CAS No. 1779855-80-9

1-(2,5-Difluoropyridin-4-yl)ethanone

Cat. No.: B2670484
CAS No.: 1779855-80-9
M. Wt: 157.12
InChI Key: KGSNALFRDQIXHF-UHFFFAOYSA-N
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Description

1-(2,5-Difluoropyridin-4-yl)ethanone is an organic compound with the molecular formula C7H5F2NO. It is a derivative of pyridine, where the 2 and 5 positions on the pyridine ring are substituted with fluorine atoms, and the 4 position is substituted with an ethanone group.

Preparation Methods

The synthesis of 1-(2,5-Difluoropyridin-4-yl)ethanone typically involves the fluorination of pyridine derivatives followed by the introduction of the ethanone group. One common method involves the reaction of 2,5-difluoropyridine with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acetyl chloride .

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield .

Chemical Reactions Analysis

1-(2,5-Difluoropyridin-4-yl)ethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the ethanone group to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The fluorine atoms on the pyridine ring can be substituted with other nucleophiles under appropriate conditions.

Common reagents and conditions used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Amines, thiols.

Major products formed from these reactions include carboxylic acids, alcohols, and substituted pyridine derivatives .

Mechanism of Action

The mechanism of action of 1-(2,5-Difluoropyridin-4-yl)ethanone depends on its specific application. In medicinal chemistry, the compound may act by interacting with specific molecular targets such as enzymes or receptors. For example, it can inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist .

Molecular targets and pathways involved include:

Properties

IUPAC Name

1-(2,5-difluoropyridin-4-yl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5F2NO/c1-4(11)5-2-7(9)10-3-6(5)8/h2-3H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGSNALFRDQIXHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=NC=C1F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5F2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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